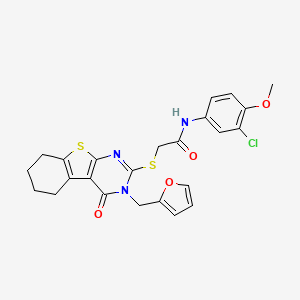
C24H22ClN3O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H22ClN3O4S2 is a complex organic molecule It is known for its potential applications in various fields, including medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H22ClN3O4S2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thienopyrimidine core through a cyclization reaction. This is followed by the introduction of the chlorophenyl group and other functional groups through substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key considerations include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
C24H22ClN3O4S2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents to the chlorophenyl group.
Scientific Research Applications
C24H22ClN3O4S2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.
Industry: In industrial applications, is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of C24H22ClN3O4S2 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
C24H22ClN3O4S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other thienopyrimidine derivatives and chlorophenyl-containing molecules.
Uniqueness: The unique combination of functional groups in
Properties
Molecular Formula |
C24H22ClN3O4S2 |
|---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22ClN3O4S2/c1-31-18-9-8-14(11-17(18)25)26-20(29)13-33-24-27-22-21(16-6-2-3-7-19(16)34-22)23(30)28(24)12-15-5-4-10-32-15/h4-5,8-11H,2-3,6-7,12-13H2,1H3,(H,26,29) |
InChI Key |
YNXPKKDZNFGILZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















